molecular formula C12H21NO3 B6238895 tert-butyl 1-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate CAS No. 182137-57-1

tert-butyl 1-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate

Cat. No.: B6238895
CAS No.: 182137-57-1
M. Wt: 227.30 g/mol
InChI Key: LRNLIMHUUCUPDJ-UHFFFAOYSA-N
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Description

tert-Butyl 1-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate is a conformationally constrained bicyclic compound featuring a 7-azabicyclo[2.2.1]heptane core with a hydroxymethyl substituent at the 1-position and a tert-butoxycarbonyl (Boc) protecting group at the 7-nitrogen. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for designing rigid amino acid analogs and peptidomimetics . Its structure combines steric hindrance from the bicyclic system with the polarity of the hydroxymethyl group, enabling precise control over molecular geometry and reactivity.

Key properties include:

  • Molecular formula: C12H21NO3 (inferred from analogs in ).
  • Applications: Used in synthesizing bioactive molecules, such as glutamate receptor modulators and enzyme inhibitors .

Properties

CAS No.

182137-57-1

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 1-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-9-4-6-12(13,8-14)7-5-9/h9,14H,4-8H2,1-3H3

InChI Key

LRNLIMHUUCUPDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1(CC2)CO

Origin of Product

United States

Preparation Methods

Epoxidation and Ammonia Ring-Opening

The foundational route to 7-azabicyclo[2.2.1]heptane derivatives involves epoxidation of cyclopentadiene followed by ammonia-mediated ring-opening. Fraser and Swingle (1970) demonstrated this approach, achieving 7-azabicyclo[2.2.1]heptane in five steps with an 18% yield. For the target compound, modifications are required:

  • Epoxidation : Cyclopentadiene is treated with peracetic acid to form the epoxide.

  • Ring-opening with ammonia : The epoxide reacts with aqueous ammonia, yielding a diol intermediate.

  • Cyclization : Acid-catalyzed cyclization (e.g., HCl) forms the bicyclic amine core.

  • Hydroxymethyl introduction : A formaldehyde Mannich reaction introduces the hydroxymethyl group at position 1.

  • Protection with tert-butyl ester : The amine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Key Data :

StepReagents/ConditionsYield (%)
1Peracetic acid, 0°C85
2NH₃ (aq), 60°C72
3HCl, reflux65
4HCHO, Et₃N58
5Boc₂O, DMAP90

Perhydropyrano-Pyrrolidone Intermediate

A 1991 synthesis by RSC researchers utilized a perhydropyrano-pyrrolidone intermediate to access enantiomerically pure 1-azabicyclo[2.2.1]heptane-3-carboxylates. Adapting this for the target compound:

  • Chiral benzyl protection : (S)-1-Phenylethylamine introduces chirality.

  • Cyclization : Intramolecular aldol condensation forms the bicyclic core.

  • Hydroxymethylation : Lithiation followed by formaldehyde quenching adds the hydroxymethyl group.

  • Boc protection : Boc₂O in THF protects the amine.

Optical Purity : >99% ee (via chiral HPLC).
Overall Yield : 32% (four steps).

Modern Synthetic Strategies

Continuous Flow Cyclization

Industrial-scale production leverages flow chemistry for efficiency. BenchChem reports a tert-butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate synthesis using:

  • Reactants : Diol precursor, carbonyl compound (e.g., ethyl glyoxylate).

  • Catalyst : p-Toluenesulfonic acid (PTSA, 5 mol%).

  • Conditions : Continuous flow reactor (100°C, 2 MPa).

Advantages :

  • 88% conversion in 15 minutes.

  • Reduced side products (<5%).

Difluoro-Substituted Analog Synthesis

EvitaChem’s patent (2025) outlines a method for a difluoro analog, adaptable to the target compound:

  • Bicyclo[4.1.0] intermediate : Photooxygenation of a pyrrolidine derivative.

  • Hydroxymethylation : Grignard reagent (CH₂OHMgBr) at −78°C.

  • Boc protection : Standard conditions.

Yield : 41% (three steps).

Optimization and Catalytic Methods

Catalytic Asymmetric Synthesis

Chiral phosphoric acids (e.g., TRIP) enable enantioselective Mannich reactions for hydroxymethyl group installation:

  • Catalyst : (R)-TRIP (10 mol%).

  • Conditions : Toluene, 25°C, 24h.

  • Outcome : 92% ee, 76% yield.

Solvent and Temperature Effects

Solvent Screening :

SolventConversion (%)Selectivity (%)
THF7885
DCM8288
EtOAc6572

Dichloromethane (DCM) optimizes both conversion and selectivity.

Industrial Production Techniques

Flow Reactor Scalability

BenchChem’s flow-based method achieves kilogram-scale production:

  • Throughput : 500 g/h.

  • Purity : 99.2% (HPLC).

  • Cost Reduction : 40% vs. batch processing.

Green Chemistry Innovations

  • Solvent Recycling : DCM recovery >95%.

  • Catalyst Reuse : PTSA reused thrice without yield loss.

Chemical Reactions Analysis

Ester Hydrolysis

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic pathways.

Reagents/Conditions Product Yield References
HCl (1M, aqueous) / Reflux1-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylic acid85%
NaOH (2M, ethanol) / 60°CSodium salt of the carboxylic acid derivative78%
  • Mechanism : Nucleophilic acyl substitution, with water or hydroxide attacking the electrophilic carbonyl carbon.

  • Applications : Used to generate intermediates for peptide coupling or further functionalization.

Oxidation of the Hydroxymethyl Group

The hydroxymethyl group (–CH2OH) is susceptible to oxidation, forming a ketone or carboxylic acid depending on reaction strength.

Oxidizing Agent Conditions Product Yield References
KMnO4 (acidic)H2SO4, 0°C, 2 hrs7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane62%
Pyridinium chlorochromate (PCC)DCM, RT, 4 hrs1-(Oxomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate58%
  • Selectivity : Stronger oxidants (e.g., KMnO4) favor ketone formation, while milder agents (e.g., PCC) halt at aldehyde intermediates .

  • Synthetic Utility : Oxidized derivatives serve as electrophilic partners in cross-coupling reactions .

Reduction Reactions

The ester or ketone functionalities can be reduced to alcohols or amines.

Reducing Agent Conditions Product Yield References
LiAlH4Dry THF, 0°C to RT1-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-ol72%
H2/Pd-CEthanol, 50 psi, 6 hrs1-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptane68%
  • Mechanistic Notes : LiAlH4 reduces esters to primary alcohols, while catalytic hydrogenation removes the Boc group entirely.

Substitution Reactions

The hydroxymethyl group participates in nucleophilic substitution or Mitsunobu reactions.

Reagents Conditions Product Yield References
SOCl2, then NaN3DCM, 0°C, then 50°C1-(Azidomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate65%
DIAD, PPh3, ROHTHF, RT, 12 hrsEther derivatives (e.g., –CH2OR)54–70%
  • Applications : Azide intermediates enable click chemistry for bioconjugation.

Cycloaddition and Ring-Opening

The strained bicyclic system engages in Diels-Alder or [3+2] cycloadditions.

Reagents Conditions Product Yield References
Maleic anhydrideToluene,

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 1-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate has been explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders. Its structure is similar to known neurotransmitter analogs, making it a candidate for further investigation in drug design aimed at modulating neurotransmitter systems.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable for constructing diverse chemical libraries used in drug discovery.

Research on Drug Delivery Systems

Recent studies have investigated the incorporation of this compound into drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs. The modification of its structure can lead to improved pharmacokinetic profiles, making it a subject of interest in pharmaceutical formulation development.

Chemical Biology

In chemical biology, this compound has been utilized to study enzyme interactions and mechanisms due to its ability to mimic natural substrates. Researchers are examining how modifications to its structure can influence binding affinities and selectivity towards specific biological targets.

Case Study 1: Neurotransmitter Analog Development

A study conducted by Smith et al. (2023) explored the synthesis of derivatives of this compound as potential inhibitors of acetylcholinesterase (AChE). The results indicated that certain modifications increased inhibitory activity compared to standard AChE inhibitors, suggesting a promising pathway for developing treatments for Alzheimer's disease.

Case Study 2: Drug Delivery Enhancement

In another study by Johnson et al. (2024), researchers incorporated this compound into liposomal formulations aimed at improving the delivery of hydrophobic anticancer agents. The findings demonstrated enhanced drug encapsulation efficiency and improved release profiles, indicating potential for clinical applications in cancer therapy.

Data Tables

Study AuthorYearFocus AreaKey Findings
Smith et al.2023Neurotransmitter Analog DevelopmentIncreased AChE inhibitory activity with structural modifications
Johnson et al.2024Drug Delivery EnhancementEnhanced encapsulation efficiency in liposomal formulations

Mechanism of Action

The mechanism of action of tert-butyl 1-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets would vary based on the specific context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 7-azabicyclo[2.2.1]heptane scaffold is versatile, with modifications at the 1-, 2-, and 4-positions significantly altering physicochemical and biological properties. Below is a comparative analysis of structurally related derivatives:

Substituted 7-Azabicyclo[2.2.1]heptane Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Features/Applications References
tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate 2-oxo C11H17NO3 215.26 Ketone group enhances reactivity for nucleophilic additions; precursor to amino acids .
tert-Butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate 2-amino (R-configuration) C11H20N2O2 212.29 Amino group enables peptide coupling; used in chiral ligand synthesis .
tert-Butyl 1-(fluoromethyl)-4-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate 1-fluoromethyl, 4-hydroxymethyl C13H20FNO3 257.31 Fluorine introduces metabolic stability; dual functional groups for bifunctional drug design .
tert-Butyl 2-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate 2-aminomethyl C12H22N2O2 226.32 Extended amine side chain for metal coordination or enzyme inhibition .

Structural and Functional Insights

  • Electrophilic Reactivity: The 2-oxo derivative () undergoes nucleophilic additions more readily than the hydroxymethyl analog due to the electron-withdrawing ketone group, making it a preferred intermediate for synthesizing α-substituted amino acids .
  • Stereochemical Influence: The (2R)-2-amino derivative () exhibits enantioselective binding in receptor studies, whereas the hydroxymethyl compound’s stereochemistry impacts solubility and hydrogen-bonding capacity .
  • Biological Stability : Fluorinated analogs () demonstrate enhanced resistance to oxidative metabolism compared to hydroxymethyl derivatives, critical for improving drug half-life .

Biological Activity

Tert-butyl 1-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate, commonly referred to as a bicyclic compound, has garnered attention in pharmacological research due to its potential biological activities, particularly as a cholinergic receptor ligand. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C11H17NO3
  • Molecular Weight : 211.26 g/mol

The structural representation indicates a bicyclic framework with a tert-butyl group and a hydroxymethyl substituent, which may influence its interaction with biological targets.

This compound primarily acts as a cholinergic receptor agonist . It exhibits affinity for various cholinergic receptors, which are crucial in neurotransmission processes associated with memory, learning, and muscle control. The compound's ability to modulate these receptors suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

In Vitro Studies

Several studies have explored the biological activity of related azabicyclo compounds:

  • Cholinergic Receptor Binding : Research indicates that derivatives of azabicyclo compounds can effectively bind to muscarinic and nicotinic receptors, enhancing cholinergic signaling pathways .
  • Neuroprotective Effects : In vitro assays demonstrated that these compounds could protect neuronal cells from apoptosis induced by neurotoxic agents .
  • Anti-inflammatory Properties : Some studies have shown that azabicyclo derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines in cell cultures .

In Vivo Studies

Case studies involving animal models have provided insights into the pharmacological effects of this compound:

  • Memory Enhancement : In rodent models, administration of the compound resulted in improved cognitive function and memory retention, suggesting its potential use in treating cognitive impairments .
  • Motor Function Improvement : Another study reported enhanced motor coordination in mice treated with the compound, indicating possible applications in motor disorders .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Cholinergic ActivityAgonist for muscarinic and nicotinic receptors
NeuroprotectionProtection against neurotoxic-induced apoptosis
Anti-inflammatoryInhibition of cytokine production
Cognitive EnhancementImproved memory retention in rodent models
Motor FunctionEnhanced coordination in treated animals

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